5-(4-Hydroxyphenyl)-3-(trifluoromethyl)pyrazole
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Overview
Description
5-(4-Hydroxyphenyl)-3-(trifluoromethyl)pyrazole is a compound that features a pyrazole ring substituted with a hydroxyphenyl group and a trifluoromethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-3-(trifluoromethyl)pyrazole typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-(4-Hydroxyphenyl)-3-(trifluoromethyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxyphenyl)-3-methylpyrazole: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-(4-Hydroxyphenyl)-3-(trifluoromethyl)thiazole: Contains a thiazole ring instead of a pyrazole ring, leading to different reactivity and applications.
Uniqueness
The presence of both the hydroxyphenyl and trifluoromethyl groups in 5-(4-Hydroxyphenyl)-3-(trifluoromethyl)pyrazole imparts unique chemical properties, such as enhanced lipophilicity and metabolic stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H7F3N2O |
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Molecular Weight |
228.17 g/mol |
IUPAC Name |
4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9-5-8(14-15-9)6-1-3-7(16)4-2-6/h1-5,16H,(H,14,15) |
InChI Key |
YKFUIJYKPPPTPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)O |
Origin of Product |
United States |
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